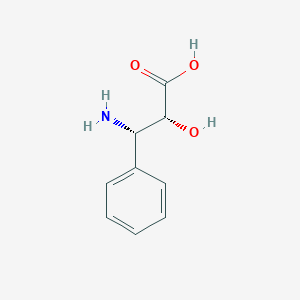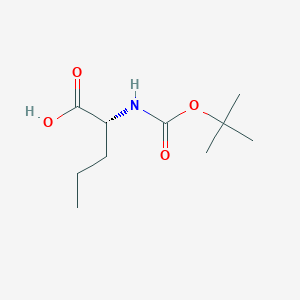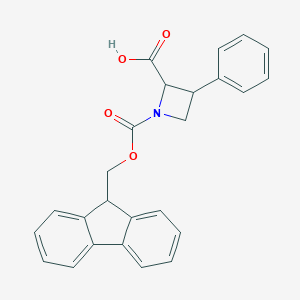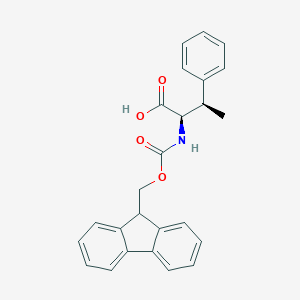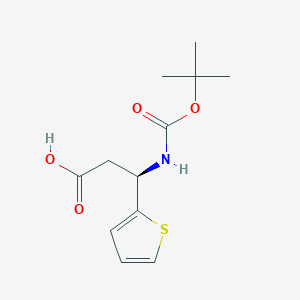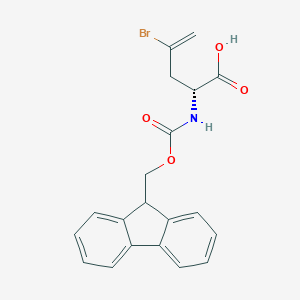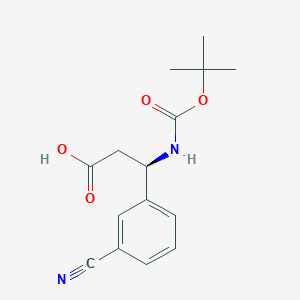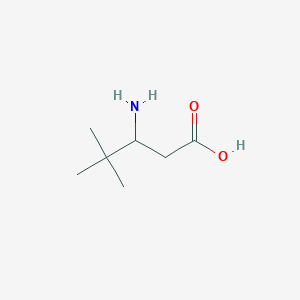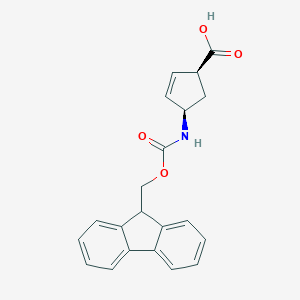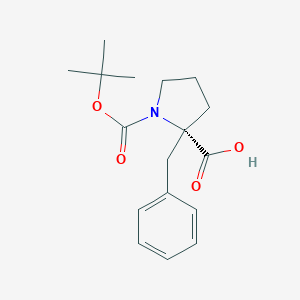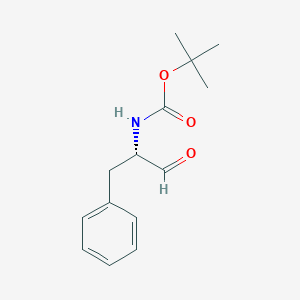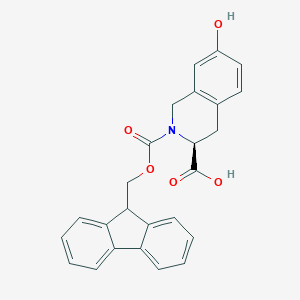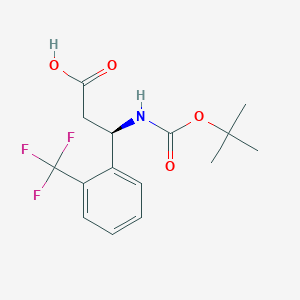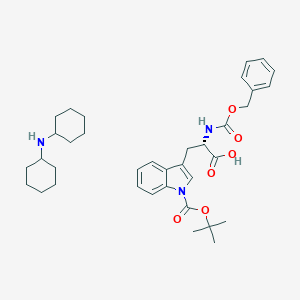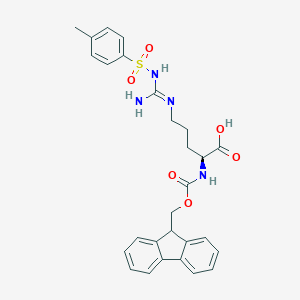
Fmoc-Arg(Tos)-OH
Übersicht
Beschreibung
Fmoc-Arg(Tos)-OH, also known as N-alpha-Fmoc-Ng-tosyl-L-arginine, is a derivative of the amino acid arginine . It is used in peptide synthesis and has been shown to inhibit HIV-1 protease (IC₅₀ 5 μM) and cathepsin D (IC₅₀ 12 μM) .
Synthesis Analysis
Fmoc-Arg(Tos)-OH is used in solid-phase peptide synthesis (SPPS). The incorporation of Fmoc-Arg(Tos)-OH into a growing peptide chain can be challenging due to the formation of a fully inactive δ-lactam, which reduces yield and often results in the formation of the corresponding des-Arg peptides . A novel Fmoc deprotection method using hydrogenolysis under mildly acidic conditions has been reported for the synthesis of Z-Arg-Lys-acyloxymethyl ketone (Z-R-K-AOMK). This method is valuable for Fmoc deprotection in the synthesis of complex peptides that contain highly reactive electrophiles .
Molecular Structure Analysis
The molecular formula of Fmoc-Arg(Tos)-OH is C28H30N4O6S . It is a derivative of the amino acid arginine, with the Fmoc group protecting the alpha-amino group and the Tos group protecting the guanidino group .
Chemical Reactions Analysis
The Fmoc group in Fmoc-Arg(Tos)-OH is one of the most widely used N-protection groups in solid- and solution-phase synthesis. Despite the versatility of Fmoc, deprotection by the removal of the Fmoc group to unmask primary amines requires the use of a basic secondary amine nucleophile .
Physical And Chemical Properties Analysis
Fmoc-Arg(Tos)-OH has a molecular weight of 550.6 g/mol . It is used in peptide synthesis and is stable under acidic conditions .
Wissenschaftliche Forschungsanwendungen
Biomedical Applications
- Field : Biomedicine
- Application Summary : Fmoc-derivatized cationic hexapeptides have been used to create self-supporting hydrogels for potential biomedical applications . These peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
- Methods of Application : A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, referred to as series K, was synthesized. These peptides contain an aliphatic region and a Lys residue. The acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group .
- Results : The Fmoc-derivatives of series K maintained their capability to gel. Among them, Fmoc-K3 hydrogel, which is the most rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Fabrication of Functional Materials
- Field : Material Science
- Application Summary : Fmoc-modified amino acids and short peptides are used as simple bio-inspired building blocks for the fabrication of functional materials .
- Methods of Application : Amino acids and short peptides are modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This modification enhances the self-assembly features of these molecules and promotes the association of building blocks .
- Results : The inherent hydrophobicity and aromaticity of the Fmoc moiety have shown distinct potential for applications .
Nanomedicine
- Field : Nanomedicine
- Application Summary : Molecules based on the Phe-Phe motif, which can be created using Fmoc-modified amino acids, have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .
- Methods of Application : The Phe-Phe motif is used as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels .
- Results : These nanostructures and hydrogels have shown potential for various applications in nanomedicine .
Bioprinting Applications
- Field : Biotechnology
- Application Summary : A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, referred to as series K, has been proposed as a scaffold for bioprinting applications . These peptides contain an aliphatic region and a Lys residue .
- Methods of Application : The acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group . The tendency of all peptides to self-assemble and to gel in aqueous solution was investigated using a set of biophysical techniques .
- Results : Only the Fmoc-derivatives of series K keep their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Drug Delivery
- Field : Nanomedicine
- Application Summary : Molecules based on the Phe-Phe motif, which can be created using Fmoc-modified amino acids, have found a range of applications in nanomedicine, including drug delivery .
- Methods of Application : The Phe-Phe motif is used as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels .
- Results : These nanostructures and hydrogels have shown potential for various applications in nanomedicine, including drug delivery .
Tissue Engineering
- Field : Biotechnology
- Application Summary : A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, referred to as series K, has been proposed as a scaffold for tissue engineering . These peptides contain an aliphatic region and a Lys residue .
- Methods of Application : The acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group . The tendency of all peptides to self-assemble and to gel in aqueous solution was investigated using a set of biophysical techniques .
- Results : Only the Fmoc-derivatives of series K keep their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O6S/c1-18-12-14-19(15-13-18)39(36,37)32-27(29)30-16-6-11-25(26(33)34)31-28(35)38-17-24-22-9-4-2-7-20(22)21-8-3-5-10-23(21)24/h2-5,7-10,12-15,24-25H,6,11,16-17H2,1H3,(H,31,35)(H,33,34)(H3,29,30,32)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRARHJPRLAGNT-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Arg(Tos)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



